molecular formula C8H10BNO4 B15052358 [6-(3-Hydroxyoxetan-3-yl)-3-pyridyl]boronic acid

[6-(3-Hydroxyoxetan-3-yl)-3-pyridyl]boronic acid

Cat. No.: B15052358
M. Wt: 194.98 g/mol
InChI Key: YXIJIBXBKIQFEU-UHFFFAOYSA-N
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Description

[6-(3-Hydroxyoxetan-3-yl)-3-pyridyl]boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring, which is further substituted with a hydroxyoxetane moiety

Chemical Reactions Analysis

Types of Reactions

[6-(3-Hydroxyoxetan-3-yl)-3-pyridyl]boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures, solvents such as ethanol or dichloromethane, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while nucleophilic substitution of the hydroxyoxetane moiety can produce a variety of substituted oxetane derivatives .

Mechanism of Action

The mechanism of action of [6-(3-Hydroxyoxetan-3-yl)-3-pyridyl]boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition applications. The hydroxyoxetane moiety can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [6-(3-Hydroxyoxetan-3-yl)-3-pyridyl]boronic acid include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the hydroxyoxetane moiety enhances its stability and reactivity, making it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H10BNO4

Molecular Weight

194.98 g/mol

IUPAC Name

[6-(3-hydroxyoxetan-3-yl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C8H10BNO4/c11-8(4-14-5-8)7-2-1-6(3-10-7)9(12)13/h1-3,11-13H,4-5H2

InChI Key

YXIJIBXBKIQFEU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1)C2(COC2)O)(O)O

Origin of Product

United States

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